molecular formula C11H9NOS B12074714 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone

Cat. No.: B12074714
M. Wt: 203.26 g/mol
InChI Key: DULQBFLMVCVKES-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone is an organic compound that features a thiophene ring and a pyridine ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone typically involves the condensation of 3-acetylpyridine with thiophene-3-carboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or another suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

  • 1-(Thiophen-2-yl)pyridin-2-yl)ethanone
  • 1-(5-Methylthiophen-2-yl)pyridin-2-yl)ethanone
  • 1-(5-Fluoropyridin-2-yl)ethanone

Uniqueness: 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(5-thiophen-3-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3

InChI Key

DULQBFLMVCVKES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CSC=C2

Origin of Product

United States

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